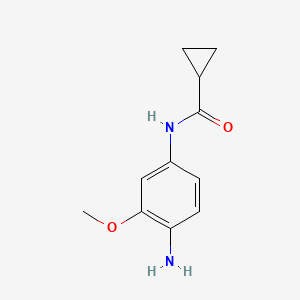
4-(3,4-dihydroisoquinolin-2(1H)-yl)butanoic acid
説明
The compound “4-(3,4-dihydroisoquinolin-2(1H)-yl)butanoic acid” is a derivative of 3,4-dihydroisoquinoline . It has been identified as a highly potent and isoform-selective inhibitor of aldo-keto reductase AKR1C3, a target of interest in both breast and prostate cancer .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolines, the core structure of the compound, can be achieved through Bischler-Napieralski-type reactions . This process involves the use of phenylethanols and nitriles in a tandem annulation, forming a phenonium ion as a stable and reactive primary phenylethyl carbocation .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3,4-dihydroisoquinolines include microwave-assisted Bischler-Napieralski or Pictet-Spengler reactions . These reactions allow the production of substituted isoquinoline libraries. The generated dihydroisoquinolines and tetrahydroisoquinolines could be oxidized to their corresponding isoquinoline analogues .科学的研究の応用
Synthesis Applications
- Podands Synthesis : Compounds containing 3,4-dihydroisoquinoline fragments are synthesized for applications in podands (Shklyaev & Vshivkova, 2014).
- Antimicrobial Agents : 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolin-2(1H)-ones, derived from 3,4-dihydroisoquinoline, demonstrate antimicrobial properties (Hassanin & Ibrahim, 2012).
- Chemical Reactions : Studies on the reactivity of 3,4-dihydroisoquinoline with various compounds reveal its versatility in forming different chemical entities (Ziegler, Leitner, & Sterk, 1978).
Biological and Pharmacological Research
- Butyrylcholinesterase Inhibitors : Derivatives of 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid are explored for their potential as butyrylcholinesterase inhibitors, with implications in treating Alzheimer’s disease and other neurological disorders (Jiang et al., 2019).
- Synthesis of 1,2-Dihydroisoquinolines : Research into the synthesis of 1,2-dihydroisoquinolines from 3,4-dihydroisoquinoline explores applications in pharmaceuticals and chemical industries (Obika et al., 2007).
Material Science and Chemistry
- Bis-1,1′-(3,4-dihydroisoquinolines) Synthesis : Investigations into the synthesis of symmetrical and unsymmetrical bis-1,1′-(3,4-dihydroisoquinolines) reveal their potential in material science and organic chemistry (Glushkov, Karmanov, & Shklyaev, 2006).
- Aminoalkyl-Functionalized 4-Arylquinolines : The Friedländer reaction of 2-(3,4-dihydroisoquinolin-1-yl)anilines for the synthesis of 4-arylquinoline derivatives showcases the potential in synthesizing novel materials (Rozhkova et al., 2020).
作用機序
特性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(16)6-3-8-14-9-7-11-4-1-2-5-12(11)10-14/h1-2,4-5H,3,6-10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMWYBVWBNGDNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-[(2-phenylethyl)amino]butanoate](/img/structure/B3111490.png)

![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B3111510.png)

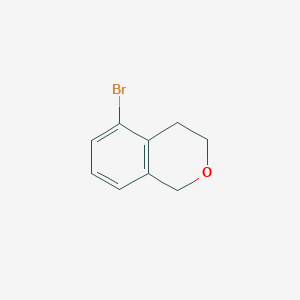
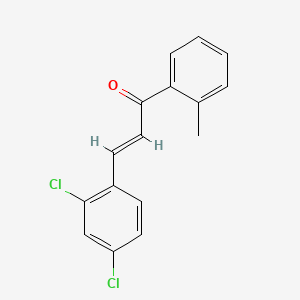
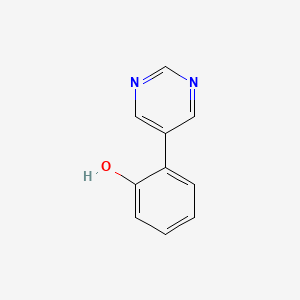



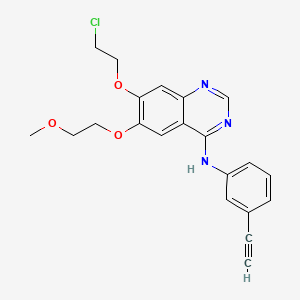
![[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid](/img/structure/B3111564.png)
